N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide
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Overview
Description
N-(2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of chromenyl sulfonamides This compound is characterized by the presence of a chromenyl group, a pyridinyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyacetophenone with pyridine-2-carbaldehyde to form the chromenyl intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, or catalysts.
Mechanism of Action
The mechanism of action of N-(2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function.
Comparison with Similar Compounds
Similar Compounds
N-(2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl)benzenesulfonamide derivatives: Compounds with similar core structures but different substituents on the aromatic rings.
Chromenyl sulfonamides: Compounds with the chromenyl and sulfonamide groups but lacking the pyridinyl moiety.
Pyridinyl sulfonamides: Compounds with the pyridinyl and sulfonamide groups but lacking the chromenyl moiety.
Uniqueness
N-(2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl)benzenesulfonamide is unique due to the combination of its chromenyl, pyridinyl, and benzenesulfonamide groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
103825-72-5 |
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Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(2-oxo-3-pyridin-2-ylchromen-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H14N2O4S/c23-20-17(18-8-4-5-11-21-18)12-14-9-10-15(13-19(14)26-20)22-27(24,25)16-6-2-1-3-7-16/h1-13,22H |
InChI Key |
YVKFONOETOCLDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=N4 |
Origin of Product |
United States |
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